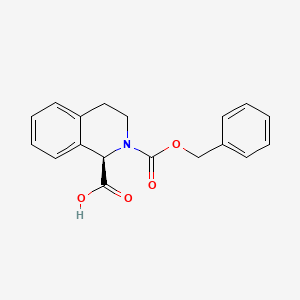

(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid

描述

®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a benzyl carbamate (Cbz) protecting group, which is commonly used in peptide synthesis to protect amine groups. The presence of the isoquinoline ring adds to its structural complexity and potential biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the reduction of isoquinoline derivatives followed by the introduction of the Cbz protecting group. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure the selective reduction of the isoquinoline ring.

Industrial Production Methods

In an industrial setting, the production of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and automated systems for the protection group introduction. The optimization of reaction conditions to maximize yield and purity is crucial for large-scale production.

化学反应分析

Types of Reactions

®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline ketones, while reduction can produce fully saturated isoquinoline derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural characteristics enable the formation of derivatives that exhibit pharmacological activities. It is particularly noted for its potential in developing analgesics and anti-inflammatory agents due to its isoquinoline framework, which is known for interacting with biological targets effectively .

1.2 Skincare Formulations

The compound has been incorporated into skincare products as an ingredient that can enhance skin penetration and stability of active substances. Its ability to form stable complexes with other molecules makes it a valuable addition to formulations aimed at improving skin health .

1.3 Medical Ingredients

In medical applications, this compound is utilized as a building block for synthesizing various therapeutic agents. Its derivatives have shown promise in treating conditions such as neuropathic pain and certain types of cancer .

Material Science Applications

2.1 Polymer Chemistry

The compound is explored in polymer science for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications ranging from packaging to medical devices. The incorporation of this compound into polymer matrices can enhance mechanical properties and biocompatibility .

2.2 Nanotechnology

In nanotechnology, this compound is being investigated for use in creating nanocarriers for drug delivery systems. These systems aim to improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug development for analgesics | Effective interaction with biological targets |

| Anti-inflammatory agents | Potential treatment for pain management | |

| Skincare | Active ingredient in formulations | Enhances skin penetration and stability |

| Medical Ingredients | Building block for therapeutic agents | Promising results in neuropathic pain treatments |

| Material Science | Synthesis of biodegradable polymers | Improved mechanical properties and biocompatibility |

| Nanotechnology | Drug delivery systems | Enhanced solubility and bioavailability |

Case Studies

Case Study 1: Analgesic Development

Research has shown that derivatives of this compound exhibit significant analgesic activity in preclinical models. These studies highlight the compound's potential as a lead structure for developing new pain relief medications.

Case Study 2: Biodegradable Polymers

A study demonstrated the incorporation of this compound into PHA matrices resulted in enhanced degradation rates and mechanical strength compared to traditional polymers, suggesting its viability for sustainable material applications.

作用机制

The mechanism of action of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. The isoquinoline ring can interact with enzymes or receptors, modulating their activity. The Cbz protecting group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.

相似化合物的比较

Similar Compounds

®-n-Boc-3,4-dihydro-1h-isoquinolinecarboxylic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

(s)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid: The enantiomer of the compound with opposite chirality.

3,4-dihydro-1h-isoquinolinecarboxylic acid: Lacks the Cbz protecting group, making it less stable in certain reactions.

Uniqueness

The uniqueness of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid lies in its combination of chirality and the Cbz protecting group. This makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic synthesis.

生物活性

(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid is a chiral compound belonging to the isoquinoline family. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following chemical structure:

- Molecular Weight : 311.337 g/mol

- InChI Key : ACQYZSFXPXXIHL-MRXNPFEDSA-N

The presence of the benzyloxycarbonyl (Cbz) group enhances its stability and solubility, which are critical for biological activity.

1. Antioxidant Activity

Research indicates that isoquinoline derivatives exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals has been documented in various studies. For instance, a study demonstrated that compounds with similar structures significantly reduced oxidative stress markers in cellular models .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines. A study involving animal models indicated that administration of this compound led to a reduction in TNF-alpha and IL-6 levels, suggesting its utility in treating inflammatory diseases .

3. Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of isoquinoline derivatives. The compound's ability to modulate neurotransmitter systems and protect against neurodegeneration was highlighted in research involving neuronal cell cultures exposed to neurotoxic agents .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and inflammatory processes .

- Receptor Binding : Studies suggest that it may bind to receptors involved in neurotransmission and inflammatory responses, modulating their activity.

Case Study 1: Neuroprotection

A study published in 2024 explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results showed that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation compared to control groups .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of the compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain scores among treated rats, correlating with decreased levels of inflammatory markers .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(1R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQYZSFXPXXIHL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654573 | |

| Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151004-88-5 | |

| Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。